(S)-tert-Butyl azepan-3-ylcarbamate
Overview
Description
(S)-tert-Butyl azepan-3-ylcarbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a white to yellow solid that is often used in scientific research and various industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Scientific Research Applications
(S)-tert-Butyl azepan-3-ylcarbamate: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties in drug discovery and development.
Industry: It is utilized in the production of various chemical products and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl azepan-3-ylcarbamate typically involves the reaction of tert-butyl chloroformate with (S)-azepan-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
(S)-tert-Butyl azepan-3-ylcarbamate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, in an acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of the compound.
Mechanism of Action
The mechanism by which (S)-tert-Butyl azepan-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-tert-Butyl azepan-3-ylcarbamate: is compared with other similar compounds to highlight its uniqueness:
(R)-tert-Butyl azepan-3-ylcarbamate: The enantiomer of the compound, which may exhibit different biological and chemical properties.
tert-Butyl carbamate derivatives: Other carbamate derivatives with varying substituents and structures, which may have different reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[(3S)-azepan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPWAXJSWYEDV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445382 | |
Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213990-48-8 | |
Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-N-Boc-aminoazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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